Noscapine
Overview
Description
Mechanism of Action
Target of Action
Noscapine primarily targets the Sigma non-opioid intracellular receptor 1 . It also interacts with Aurora Kinase B (AURKB) , a critical component of the chromosomal passenger complex involved in lung cancer pathogenesis . This compound has also been found to target EGFRp-Tyr1068 , suppressing the proliferation and invasion of certain cells .
Mode of Action
This compound’s antitussive effects are primarily mediated by its sigma receptor agonist activity . Experimental evidence suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound . This compound also inhibits the activity of AURKB . Molecular docking analysis shows that this compound occupies the substrate-binding pocket of AURKB with strong binding affinity .
Biochemical Pathways
This compound affects several biochemical pathways. It influences the NF-κB pathway , suppressing proteins that aid cancer cell survival . It also affects the dynamic instability of microtubules, driven by the binding and hydrolysis of GTP by tubulin subunits . This compound antagonizes bradykinin-mediated constriction, a mechanism linked to ACE-inhibitor-induced coughing .
Pharmacokinetics (ADME)
This compound exhibits pronounced pharmacokinetic variability . A semi-physiological model of this compound effectively describes the first-pass hepatic metabolism through the inclusion of a liver compartment . Total body weight and the CYP2C9 genotype-predicted phenotype were identified as significant covariates on apparent clearance . This compound’s bioavailability is approximately 30% .
Result of Action
This compound triggers apoptosis in various cancer cell lines . It has demonstrated anti-tumor effects and has the potential to become an ally against breast, ovarian, colon, and gastric cancer, among other types of malignancy . This compound affects genes and proteins related to apoptosis in cancer cell lines and several types of cancer patients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can reduce the histamine-induced contractility of certain arteries . The merit of this compound in crossing the blood–brain barrier makes it a putative candidate agent against neurodegenerative and psychiatric diseases . Its long safety record, widespread availability, and ease of administration make it an ideal candidate for fighting several life-threatening conditions .
Biochemical Analysis
Biochemical Properties
Noscapine interacts with various enzymes, proteins, and other biomolecules. It has been found to have a pronounced pharmacokinetic variability . The drug’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It has been found to suppress both inducible and constitutive NF-κB activation in tumor cells through inhibition of IκB kinase, leading to inhibition of phosphorylation and degradation of IκBα .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Its antitussive effects are primarily mediated by its sigma receptor agonist activity . It has also been found to inhibit tumor growth and enhance cancer chemosensitivity via selective blockage of NF-κB, an important transcription factor in glioblastoma pathogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A semi-physiological model of this compound was established, effectively describing the first-pass hepatic metabolism through the inclusion of a liver compartment . It has been observed that a disproportionate increase in the area under the plasma concentration–time curve (AUC) of this compound occurs in the oral dose range of 100–300 mg, with a three-fold increase in dose resulting in a nine-fold increase in AUC due to saturable first-pass metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A three-compartmental model with zero-order absorption and first-order elimination process best described the plasma data . Total body weight and the CYP2C9 genotype-predicted phenotype were both identified as significant covariates on apparent clearance .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound in P. somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After entering the circulatory system, this compound exhibits wide distribution throughout the body with a large volume of distribution of 4.7 L/kg, indicating that it distributes well into tissues .
Subcellular Localization
It is known that this compound’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Noscapine can be synthesized through various methods. One common synthetic route involves the demethylation of narcotine using hydrogen peroxide and ferrous sulfate . Another method includes the conjugation of N-Boc-protected amino acids to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the opium poppy, followed by purification processes. The biosynthesis of this compound in Papaver somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate .
Chemical Reactions Analysis
Types of Reactions: Noscapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce cotarnine, a tetrahydroisoquinoline scaffold.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions, such as the conjugation with amino acids, can enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous sulfate are commonly used reagents for oxidation.
Substitution: N-Boc-protected amino acids are used for substitution reactions.
Major Products:
Cotarnine: Produced through the oxidation of this compound.
Amino Acid Conjugates: These derivatives have shown enhanced anticancer properties.
Scientific Research Applications
Noscapine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential anticancer properties, particularly in breast, ovarian, colon, and gastric cancers.
Comparison with Similar Compounds
Cotarnine: A tetrahydroisoquinoline scaffold produced by the oxidative degradation of noscapine.
Bromo-noscapine: A derivative with enhanced water solubility and anticancer activity.
Uniqueness: this compound stands out due to its non-addictive nature and lack of significant sedative, hypnotic, or euphoric effects . Its ability to cross the blood-brain barrier and its long safety record make it a valuable candidate for treating various conditions .
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNEGZIBPJZJG-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023385, DTXSID901032089 | |
Record name | Noscapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Noscapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-alpha-Narcotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C | |
Record name | NOSCAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (-)-alpha-Narcotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.395 | |
Record name | NOSCAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Noscapine's antitussive effects appear to be primarily mediated by its sigma receptor agonist activity. Evidence for this mechanism is suggested by experimental evidence in rats. Pretreatment with rimcazole, a sigma specific antagonist, causes a dose-dependent reduction in antitussive activity of noscapine., ...EXCEPT FOR ITS ANTITUSSIVE EFFECT, IT HAS NO SIGNIFICANT ACTIONS ON CNS IN DOSES WITHIN THERAPEUTIC RANGE. | |
Record name | Noscapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06174 | |
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Record name | NOSCAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
6035-40-1, 128-62-1 | |
Record name | Gnoscopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6035-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Noscapine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=128-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Noscapine [USP:INN:BAN:JAN] | |
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Record name | (+-)-Noscapine | |
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Record name | Noscapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06174 | |
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Record name | noscapine | |
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Record name | Noscapine | |
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Record name | (+/-)-Noscapine | |
Source | EPA DSSTox | |
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Record name | Noscapine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.455 | |
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Record name | NOSCAPINE | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | NOSCAPINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4C6WE7BZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NOSCAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (-)-alpha-Narcotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 °C | |
Record name | NOSCAPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (-)-alpha-Narcotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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